molecular formula C7H7ClFNO2S B13634747 3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride CAS No. 2168799-15-1

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride

Katalognummer: B13634747
CAS-Nummer: 2168799-15-1
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: JOONIVYZKMEAJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride is an organic compound with a complex structure that includes an amino group, a chloro group, a methyl group, and a sulfonyl fluoride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methylbenzenesulfonyl fluoride, followed by reduction to introduce the amino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form other amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 3-Amino-2-chloropyridine
  • 3-Amino-5-methoxybenzoic acid

Uniqueness

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with biological molecules, making it valuable in biochemical research and pharmaceutical development.

Eigenschaften

CAS-Nummer

2168799-15-1

Molekularformel

C7H7ClFNO2S

Molekulargewicht

223.65 g/mol

IUPAC-Name

3-amino-2-chloro-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-5(10)7(8)6(3-4)13(9,11)12/h2-3H,10H2,1H3

InChI-Schlüssel

JOONIVYZKMEAJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.